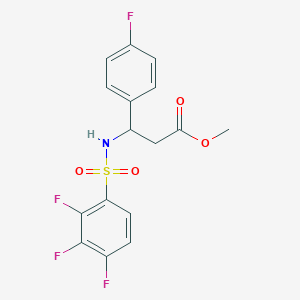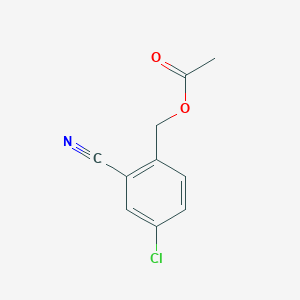
(4-Chloro-2-cyanophenyl)methyl acetate
Übersicht
Beschreibung
“(4-Chloro-2-cyanophenyl)methyl acetate” is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-2-cyanobenzyl acetate . The InChI code is 1S/C10H8ClNO2/c1-7(13)14-6-8-2-3-10(11)4-9(8)5-12/h2-4H,6H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Chloro-2-cyanophenyl)methyl acetate” are not available, esters like this compound can generally undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis
“(4-Chloro-2-cyanophenyl)methyl acetate” is a powder that is stored at room temperature . Its molecular weight is 209.63 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Analgesic and Anti-inflammatory Activities
The compound has been utilized in synthesizing derivatives for potential analgesic and anti-inflammatory activities. Dewangan et al. (2015) explored the synthesis and characterization of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives using a base compound related to (4-Chloro-2-cyanophenyl)methyl acetate. Their findings indicated notable analgesic and anti-inflammatory effects in animal studies, showcasing the compound's potential in medicinal chemistry applications (Dewangan et al., 2015).
Application in Environmental and Biological Sample Analysis
Omidi et al. (2014) discussed the development of a technique using molecular imprinted polymer nanoparticles for sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid in complex matrices like biological and environmental samples. This illustrates the compound's role in enhancing analytical methodologies for environmental monitoring and public health research (Omidi et al., 2014).
Liquid-Crystalline Properties for Material Science
Kreß et al. (2012) studied the synthesis and mesomorphic properties of compounds tethered to 4-cyanobiphenyls, including derivatives of (4-Chloro-2-cyanophenyl)methyl acetate. Their research focused on liquid-crystalline linear malonates and cyanoacetates, contributing to the understanding of material properties in the field of liquid crystal research (Kreß et al., 2012).
Investigation in Herbicidal Activities
Research by Hayashi and Kouji (1990) on the herbicidal activity of certain compounds, including derivatives of (4-Chloro-2-cyanophenyl)methyl acetate, highlighted its potential use in agricultural applications. Their study involved synthesizing and analyzing the herbicidal effectiveness of various isomers on broadleaf weeds (Hayashi & Kouji, 1990).
Role in Stereoselective Synthesis
The compound has been employed in stereoselective synthesis processes. Vervisch et al. (2012) used non-activated derivatives related to (4-Chloro-2-cyanophenyl)methyl acetate for the synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines, demonstrating its utility in creating specific molecular structures in organic chemistry (Vervisch et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-chloro-2-cyanophenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-7(13)14-6-8-2-3-10(11)4-9(8)5-12/h2-4H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARHIRHASQFDHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-cyanophenyl)methyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



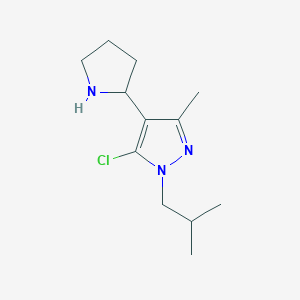
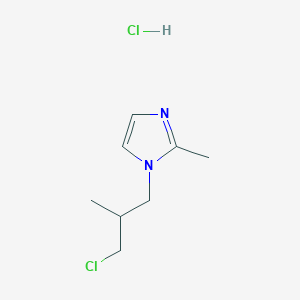
![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B1431735.png)
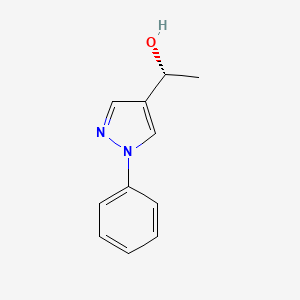
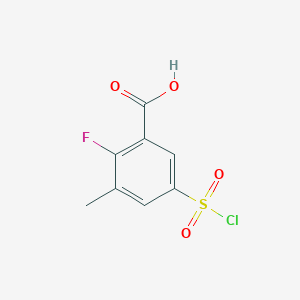
![4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1431741.png)
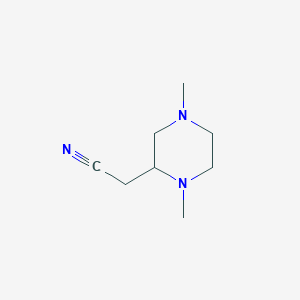
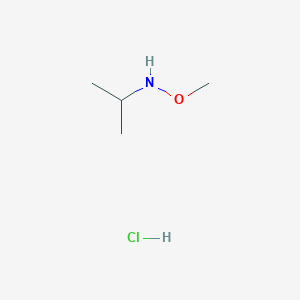
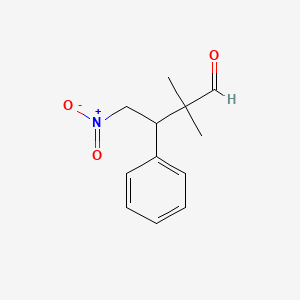

![methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride](/img/structure/B1431750.png)
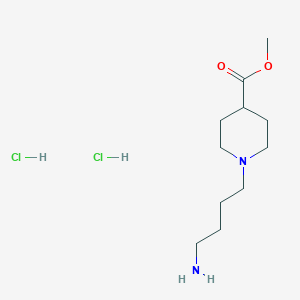
![[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1431752.png)
